Hydrolytic Stability Advantage in Air-Sensitive Synthesis
Chlorotriphenylsilane demonstrates superior hydrolytic stability compared to trimethylchlorosilane, a key operational advantage in air-sensitive synthetic protocols. This differential stability directly enables its use in systems where trimethylchlorosilane's instability precludes reproducible results [1].
| Evidence Dimension | Hydrolytic stability (relative sensitivity to moisture) |
|---|---|
| Target Compound Data | Less sensitive to hydrolysis; can be used where trimethylchlorosilane is unstable |
| Comparator Or Baseline | Trimethylchlorosilane: Hydrolytically unstable |
| Quantified Difference | Qualitative stability advantage documented; enthalpy change for complexation with base measured as approximately 0.3 kcal/mol versus reported >13.3 kcal/mol for trimethylchlorosilane (attributed to hydrolysis artifact) |
| Conditions | TPPO-benzene solution experiments; organometallic nickel complex synthesis [1] |
Why This Matters
This stability advantage reduces experimental failure rates and expands the scope of reaction conditions available to researchers working with moisture-sensitive systems.
- [1] Tricarbonylbis(trichlorosilyl)nickel. An unusual carbonyl complex. Organometallics, 1985, 4, 396-398. View Source
